The Early Discovery and Synthesis of FUT-175 (Nafamostat): A Technical Guide
The Early Discovery and Synthesis of FUT-175 (Nafamostat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUT-175, known scientifically as Nafamostat mesylate, is a synthetic serine protease inhibitor with a broad spectrum of activity.[1] Initially developed in Japan, it has been utilized clinically for conditions such as acute pancreatitis and as an anticoagulant during extracorporeal circulation.[2][3] Its mechanism of action lies in its ability to potently and reversibly inhibit a variety of serine proteases that play crucial roles in physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[3][4] This technical guide provides an in-depth overview of the early discovery and synthesis of FUT-175, presenting key quantitative data, detailed experimental protocols for its synthesis, and visualizations of its mechanism of action.
Chemical Synthesis of FUT-175 (Nafamostat)
The synthesis of Nafamostat (6-amidino-2-naphthyl p-guanidinobenzoate dimethanesulfonate) is a multi-step process that involves the preparation of two key intermediates: 4-guanidinobenzoic acid and 6-amidino-2-naphthol. These intermediates are then coupled through an esterification reaction to form the final product.
Experimental Protocols
1. Synthesis of 4-Guanidinobenzoic Acid Hydrochloride
This procedure outlines the synthesis of 4-guanidinobenzoic acid hydrochloride from p-aminobenzoic acid.
-
Materials: p-Aminobenzoic acid, Cyanamide, Concentrated Hydrochloric Acid, Ethanol.
-
Procedure:
-
A suspension of p-aminobenzoic acid (0.364 mol) is prepared in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL).[5]
-
Cyanamide (0.839 mol) is added to the suspension at room temperature.[5]
-
The reaction mixture is heated to reflux at 100°C for 6 hours.[5]
-
After reflux, the mixture is allowed to stand at room temperature for 16 hours, during which a solid precipitate forms.[5]
-
The precipitate is collected by filtration and washed with cold water.[5]
-
The resulting solid is then suspended in an aqueous solution of potassium carbonate to neutralize any remaining acid.[5]
-
The solid is filtered again, washed with water, and dried under a vacuum to yield 4-guanidinobenzoic acid.[5]
-
To obtain the hydrochloride salt, the free base is treated with hydrochloric acid in an appropriate solvent like ethanol.
-
2. Synthesis of 6-Amidino-2-naphthol Methanesulfonate
This protocol describes a common route to 6-amidino-2-naphthol, a key precursor for Nafamostat.
-
Materials: 6-hydroxy-2-naphthaldehyde, Hydroxylamine hydrochloride, Dimethyl sulfoxide (DMSO), Acetyl chloride, Anhydrous methanol, Ammonia gas, Methanesulfonic acid.
-
Procedure:
-
Preparation of 6-Cyano-2-naphthol: 6-hydroxy-2-naphthaldehyde (2.0 mol) and hydroxylamine hydrochloride (4.0 mol) are heated in dimethyl sulfoxide (DMSO). The reaction mixture is then cooled and poured into water to precipitate the product, which is collected by filtration and recrystallized.[6]
-
Pinner Reaction to form the Imidate Ester Hydrochloride: Anhydrous methanol is cooled to 0-5°C, and acetyl chloride is added dropwise to generate HCl in situ. 6-cyano-2-naphthol is then added, and the reaction is stirred. The resulting imidate ester hydrochloride is precipitated and collected.[6][7]
-
Aminolysis to 6-Amidino-2-naphthol: The imidate ester hydrochloride is suspended in methanol, and dry ammonia gas is bubbled through the mixture to form 6-amidino-2-naphthol.[6][7]
-
Salt Formation: The product is treated with a saturated sodium bicarbonate solution, filtered, and then suspended in methanol. Methanesulfonic acid is added dropwise to form the methanesulfonate salt, which is then precipitated, collected, and recrystallized.[7]
-
3. Final Synthesis of FUT-175 (Nafamostat Mesylate)
This final step involves the esterification of 4-guanidinobenzoic acid with 6-amidino-2-naphthol.
-
Materials: 4-Guanidinobenzoic acid hydrochloride, 6-Amidino-2-naphthol methanesulfonate, a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or s-trichlorotriazine (TCT)), a base (e.g., pyridine or N-methylmorpholine), and a suitable solvent (e.g., anhydrous pyridine or dichloromethane).[8][9]
-
Procedure (Example using a coupling agent):
-
4-Guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate are dissolved or suspended in an anhydrous solvent such as pyridine.[8]
-
A coupling agent, such as DCC or TCT, is added to the mixture.[8][9]
-
The reaction is stirred at a controlled temperature (e.g., 0-5°C initially, then warming to room temperature) for several hours.[8]
-
After the reaction is complete, the solid byproducts (e.g., dicyclohexylurea if DCC is used) are removed by filtration.[10]
-
The filtrate is then treated with methanesulfonic acid to ensure the formation of the dimethanesulfonate salt.[8]
-
The final product, Nafamostat mesylate, is precipitated from the solution, collected by filtration, washed, and dried.[8]
-
Synthesis Workflow
Biological Activity and Mechanism of Action
Nafamostat is a potent inhibitor of a wide range of serine proteases. Its therapeutic effects are attributed to the modulation of several key physiological systems, most notably the coagulation and complement cascades.
Inhibitory Activity of FUT-175
The following table summarizes the inhibitory constants (IC50 and Ki) of Nafamostat against various serine proteases.
| Target Protease | IC50 | Ki | Reference(s) |
| Coagulation Factors | |||
| Thrombin | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| Factor Xa | - | - | [4] |
| Factor XIIa | - | - | [11] |
| TF-F.VIIa complex | 1.5 x 10⁻⁷ M | 2.0 x 10⁻⁷ M | [2] |
| Fibrinolytic System | |||
| Plasmin | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| Kallikrein-Kinin System | |||
| Plasma Kallikrein | 3.0 x 10⁻⁹ M | - | [4] |
| Complement System | |||
| C1r | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| C1s | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| Other Proteases | |||
| Trypsin | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| Human Tryptase | - | 95.3 pM | [6] |
| Hepsin | 0.005 µM | - | [12] |
| HGFA | 0.15 µM | 0.025 µM | [12] |
| TMPRSS2 | EC50 ~10 nM (in Calu-3 cells) | - | [7] |
Signaling Pathway Inhibition
1. Coagulation Cascade
Nafamostat exerts its anticoagulant effect by inhibiting multiple serine proteases within the coagulation cascade. It targets key enzymes in both the intrinsic and extrinsic pathways, thereby preventing the formation of fibrin clots.
2. Complement System
Nafamostat also demonstrates potent inhibitory effects on the classical pathway of the complement system, a key component of the innate immune response. By targeting the C1r and C1s proteases, it prevents the downstream activation of the complement cascade.
Conclusion
FUT-175 (Nafamostat) is a versatile serine protease inhibitor with a well-defined synthetic pathway and a broad range of biological activities. Its ability to potently inhibit key enzymes in the coagulation and complement systems underscores its therapeutic potential in various clinical settings. This technical guide provides a foundational understanding of its early discovery and synthesis, offering valuable insights for researchers and professionals in the field of drug development. The detailed protocols and pathway diagrams serve as a practical resource for further investigation and application of this important molecule.
References
- 1. Nafamostat - Wikipedia [en.wikipedia.org]
- 2. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. Nafamostat Mesylate - Focus Biomolecules [mayflowerbio.com]
- 6. rpeptide.com [rpeptide.com]
- 7. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
